Cas no 1261464-65-6 (5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde)

5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde
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- インチ: 1S/C13H7F4NO/c14-11-5-9(7-19)12(18-6-11)8-1-3-10(4-2-8)13(15,16)17/h1-7H
- InChIKey: BWFSQPQAOBPRFJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)C1C(C=O)=CC(=CN=1)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 312
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 30
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023027795-500mg |
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde |
1261464-65-6 | 97% | 500mg |
$989.80 | 2023-09-03 | |
Alichem | A023027795-1g |
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde |
1261464-65-6 | 97% | 1g |
$1730.40 | 2023-09-03 | |
Alichem | A023027795-250mg |
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde |
1261464-65-6 | 97% | 250mg |
$666.40 | 2023-09-03 |
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehydeに関する追加情報
Introduction to 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde (CAS No. 1261464-65-6)
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde, identified by its Chemical Abstracts Service (CAS) number 1261464-65-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nicotinaldehyde derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a fluoro substituent and a trifluoromethyl group, contribute to its unique chemical properties and enhance its pharmacological relevance.
The fluoro atom at the 5-position of the nicotinaldehyde core introduces a strong electron-withdrawing effect, which can modulate the reactivity and binding affinity of the molecule. This modification is often employed in medicinal chemistry to improve metabolic stability, lipophilicity, and overall bioavailability. Additionally, the trifluoromethyl group at the para position of the phenyl ring further enhances the molecule's interactions with biological targets. These structural elements make 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde a promising candidate for further exploration in therapeutic applications.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. Nicotinaldehyde derivatives have been extensively studied due to their ability to interact with various biological pathways. For instance, studies have shown that certain nicotinaldehyde-based compounds exhibit potent anti-inflammatory, antioxidant, and anticancer properties. The introduction of fluorine and trifluoromethyl groups into these derivatives has been particularly effective in enhancing their biological activity.
One of the most compelling aspects of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde is its potential as a scaffold for drug discovery. The combination of fluorine and trifluoromethyl groups provides a rich chemical space for designing molecules with tailored pharmacokinetic profiles. This compound has been investigated in several preclinical studies for its potential role in modulating enzyme activity and receptor binding. The results from these studies suggest that it may have therapeutic applications in areas such as neurodegenerative diseases, infectious diseases, and metabolic disorders.
The synthesis of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms is particularly challenging due to their high reactivity and tendency to undergo side reactions. However, advances in synthetic methodologies have made it possible to incorporate fluorine into complex molecules with high efficiency. The synthesis typically involves condensation reactions between appropriately substituted aldehydes and phenyl derivatives, followed by functional group transformations to achieve the desired structure.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde at the molecular level. Molecular modeling techniques have been used to predict how this compound interacts with biological targets such as enzymes and receptors. These predictions are invaluable for guiding experimental design and optimizing drug candidates for clinical development. By leveraging computational tools, researchers can accelerate the discovery process and identify promising compounds more efficiently.
The pharmacological profile of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde is an area of active investigation. Initial studies have revealed that this compound exhibits significant inhibitory activity against certain enzymes implicated in various diseases. For example, it has shown potential as an inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism. By modulating these enzymes, this compound could potentially enhance the bioavailability of other drugs or reduce their toxic side effects.
Additionally, research has explored the antimicrobial properties of nicotinaldehyde derivatives. The structural modifications introduced by fluorine and trifluoromethyl groups appear to enhance the ability of these compounds to disrupt bacterial cell membranes or inhibit key metabolic pathways. This makes 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde a promising candidate for developing new antibiotics or antiseptics.
The future prospects for 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde are exciting given its unique structural features and demonstrated biological activity. Ongoing research aims to further optimize its pharmacological properties through structure-based drug design approaches. By refining its chemical structure, researchers hope to develop more potent and selective drug candidates that can be translated into clinical use.
In conclusion, 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde (CAS No. 1261464-65-6) represents a significant advancement in pharmaceutical chemistry. Its innovative design, incorporating both fluorine and trifluoromethyl groups, positions it as a versatile tool for drug discovery and development. With continued research and development, this compound holds great promise for addressing unmet medical needs across various therapeutic areas.
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